![molecular formula C17H25ClN2O3S B4751076 N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751076.png)
N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide, also known as NBBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation. N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been found to exhibit a variety of biochemical and physiological effects. Studies have shown that N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide for lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide is that it can be difficult to dissolve in some solvents, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide. One area of research could focus on the development of new methods for synthesizing N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide that are more efficient and cost-effective. Another area of research could focus on the development of new therapeutic applications for N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide, such as its potential use in the treatment of autoimmune diseases. Finally, research could also focus on the development of new derivatives of N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide that exhibit improved pharmacological properties.
Scientific Research Applications
N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been found to have potential therapeutic applications in the treatment of various diseases. Studies have shown that N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide exhibits anti-inflammatory, anti-cancer, and anti-viral properties. In addition, N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been found to be effective in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-butan-2-yl-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-3-13(2)19-17(21)15-7-9-20(10-8-15)24(22,23)12-14-5-4-6-16(18)11-14/h4-6,11,13,15H,3,7-10,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTQZUFDUGOPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751000.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4751009.png)
![6-(hexylthio)benzo[cd]indol-2(1H)-one](/img/structure/B4751013.png)
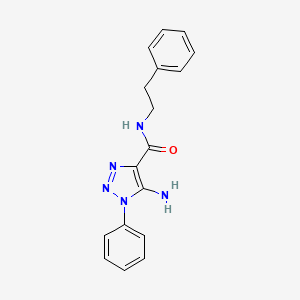
![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)
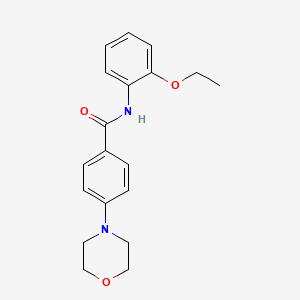
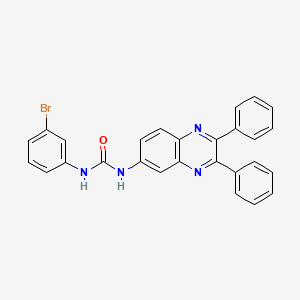
![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide](/img/structure/B4751054.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4751061.png)
![isopropyl 2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylate](/img/structure/B4751068.png)
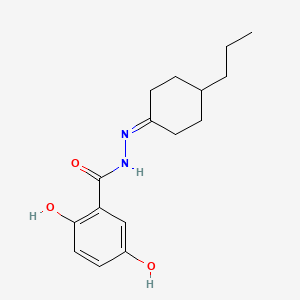
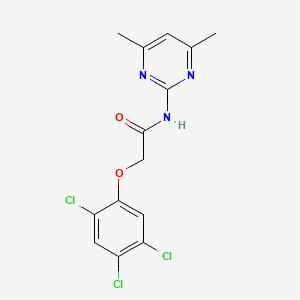
![N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4751089.png)
![3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4751095.png)